molecular formula C16H12KNO3 B5159403 Potassium;6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylate

Potassium;6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylate

Cat. No.: B5159403
M. Wt: 305.37 g/mol
InChI Key: WBMGUOAABIIRCT-UHFFFAOYSA-M
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Description

Potassium;6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core, which is a nitrogen-containing heterocycle, substituted with a furan ring and a carboxylate group. The presence of potassium as a counterion enhances its solubility and stability in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a quinoline derivative, followed by the introduction of the furan ring through a cyclization reaction. The final step involves the formation of the carboxylate group and the addition of potassium to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium;6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline or furan derivatives.

Scientific Research Applications

Potassium;6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Potassium;6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    6-methylquinoline-4-carboxylate: Lacks the furan ring, resulting in different chemical and biological properties.

    2-(5-methylfuran-2-yl)quinoline-4-carboxylate: Similar structure but without the potassium counterion, affecting its solubility and stability.

    Potassium quinoline-4-carboxylate: Does not have the methyl and furan substitutions, leading to different reactivity and applications.

Uniqueness

Potassium;6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylate is unique due to the combination of the quinoline core, furan ring, and potassium counterion. This unique structure imparts specific chemical reactivity, biological activity, and stability, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

potassium;6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3.K/c1-9-3-5-13-11(7-9)12(16(18)19)8-14(17-13)15-6-4-10(2)20-15;/h3-8H,1-2H3,(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMGUOAABIIRCT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)[O-])C3=CC=C(O3)C.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12KNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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